molecular formula C27H54O10S B12818633 35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid

35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid

Cat. No.: B12818633
M. Wt: 570.8 g/mol
InChI Key: OOYUHJWETXXPQY-UHFFFAOYSA-N
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Description

35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple ether linkages and a terminal mercapto group, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid typically involves the reaction of polyethylene glycol (PEG) derivatives with thiol-containing compounds. One common method involves the reaction of PEG with mercaptoacetic acid under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Nucleophiles: Alkyl halides, amines.

    Electrophiles: Halogens, acids.

Major Products

Scientific Research Applications

35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid involves its ability to form stable bonds with various molecular targets. The mercapto group can form covalent bonds with metal ions and proteins, while the ether linkages provide flexibility and solubility. These properties enable the compound to interact with biological pathways and enhance the stability and efficacy of conjugated molecules .

Comparison with Similar Compounds

35-Mercapto-3,6,9,12,15,18,21,24-octaoxapentatriacontan-1-oic acid can be compared with other similar compounds, such as:

    1-Mercapto-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid: Similar structure but with fewer ether linkages.

    Propanoic Acid, 3-[(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy], 2,5-Dioxo-1-Pyrrolidinyl Ester: Used as a PEGn linker for antibody-drug conjugation.

The uniqueness of this compound lies in its extended chain length and the presence of multiple ether linkages, which provide enhanced solubility and flexibility compared to shorter analogs .

Properties

Molecular Formula

C27H54O10S

Molecular Weight

570.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C27H54O10S/c28-27(29)26-37-24-23-36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-8-6-4-2-1-3-5-7-9-25-38/h38H,1-26H2,(H,28,29)

InChI Key

OOYUHJWETXXPQY-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)CCCCCS

Origin of Product

United States

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